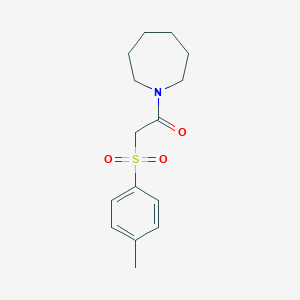![molecular formula C15H19N3O2S B285616 N-tert-butyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide](/img/structure/B285616.png)
N-tert-butyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide, commonly known as TBOA, is a compound that has been widely used in scientific research for its ability to block the activity of glutamate transporters. Glutamate is the most abundant neurotransmitter in the brain and plays a crucial role in synaptic transmission and plasticity. TBOA is a potent inhibitor of glutamate transporters, which makes it an important tool for studying the role of glutamate in various physiological and pathological processes.
Mécanisme D'action
TBOA acts as a non-competitive inhibitor of glutamate transporters, meaning that it binds to a site on the transporter protein other than the glutamate binding site. This results in the inhibition of glutamate uptake, leading to an increase in extracellular glutamate levels.
Biochemical and physiological effects:
TBOA has been shown to have a number of biochemical and physiological effects, including the inhibition of glutamate uptake, the induction of glutamate release, and the modulation of glutamate receptor activity. These effects have been implicated in various physiological and pathological processes, including synaptic plasticity, learning and memory, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TBOA is its potency as a glutamate transporter inhibitor, which allows for the precise modulation of glutamate levels in experimental systems. However, TBOA also has some limitations, including its non-specific effects on other transporters and receptors, as well as its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on TBOA and its role in glutamate transport and signaling. These include the development of more selective and potent glutamate transporter inhibitors, the investigation of the role of glutamate transporters in synaptic plasticity and learning, and the exploration of the potential therapeutic applications of glutamate transporter inhibitors in neurological disorders.
Méthodes De Synthèse
The synthesis of TBOA involves several steps, starting with the reaction of tert-butyl acrylate with 5-phenyl-1,3,4-oxadiazole-2-thiol to form N-tert-butyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acrylamide. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield TBOA.
Applications De Recherche Scientifique
TBOA has been extensively used in scientific research to investigate the role of glutamate transporters in various physiological and pathological processes. Glutamate transporters are responsible for removing glutamate from the synaptic cleft, and their dysfunction has been implicated in several neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Propriétés
Formule moléculaire |
C15H19N3O2S |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
N-tert-butyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C15H19N3O2S/c1-15(2,3)16-12(19)9-10-21-14-18-17-13(20-14)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,19) |
Clé InChI |
VMVCDHDJAOZFAW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)CCSC1=NN=C(O1)C2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)NC(=O)CCSC1=NN=C(O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285534.png)

![Ethyl {[2-(piperidin-1-yl)ethyl]sulfanyl}acetate](/img/structure/B285536.png)
![N-(3-chlorophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B285537.png)
![1-(4-tert-butylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B285539.png)
![N-(4-bromophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285543.png)
![N-(2-methylphenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285544.png)
![4-{3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoyl}morpholine](/img/structure/B285545.png)
![N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B285547.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(3-methylphenyl)propanamide](/img/structure/B285548.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B285550.png)
![N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide](/img/structure/B285551.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N,N-dimethylpropanamide](/img/structure/B285553.png)

